
6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RO6806051 is a potent dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4 and FABP5). These proteins play a crucial role in the intracellular transport of fatty acids and other lipophilic substances. RO6806051 has shown good selectivity and favorable absorption, distribution, metabolism, and excretion (eADME) properties .
Méthodes De Préparation
The synthesis of RO6806051 involves the design and synthesis of quinoline derivatives. The synthetic route typically includes the following steps:
Formation of the quinoline scaffold: This is achieved through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The quinoline scaffold is then functionalized to introduce the necessary substituents that confer inhibitory activity against FABP4 and FABP5.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS)
Analyse Des Réactions Chimiques
RO6806051 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
RO6806051 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of FABP4 and FABP5 in various biochemical pathways.
Biology: It helps in understanding the intracellular transport of fatty acids and other lipophilic substances.
Medicine: It has potential therapeutic applications in the treatment of metabolic diseases, such as obesity and diabetes, by inhibiting FABP4 and FABP5.
Industry: It is used in the development of new drugs targeting FABP4 and FABP5
Mécanisme D'action
RO6806051 exerts its effects by inhibiting the activity of FABP4 and FABP5. These proteins are involved in the intracellular transport of fatty acids and other lipophilic substances. By inhibiting these proteins, RO6806051 disrupts the transport of these substances, leading to various biochemical effects. The molecular targets and pathways involved include the binding sites of FABP4 and FABP5, which are crucial for their function .
Comparaison Avec Des Composés Similaires
RO6806051 is unique in its dual inhibitory activity against both FABP4 and FABP5. Similar compounds include:
XU17: A selective inhibitor of FABP4.
Other quinoline derivatives: These compounds have been designed and synthesized based on the structure of RO6806051 and FABP4/FABP5 crystal complexes
RO6806051 stands out due to its strong inhibitory activity and favorable eADME properties, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H19ClN6 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
6-chloro-4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C21H19ClN6/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-24-26-27-25-20)21(23-17)28-11-5-2-6-12-28/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,24,25,26,27) |
Clé InChI |
FXEKONNOBJEKPB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNN=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


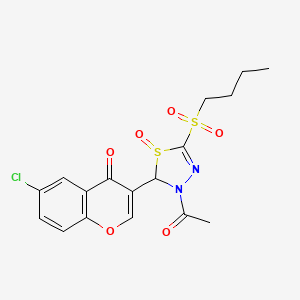
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)

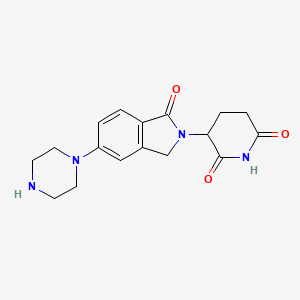

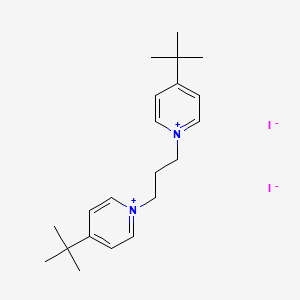
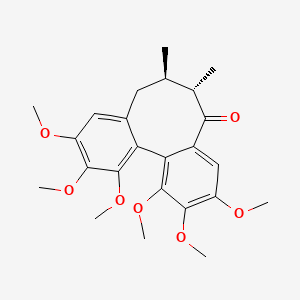
![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
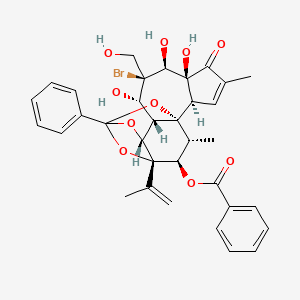

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)


![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
